![molecular formula C19H17N5O3S B2406797 2-([1,2,4]三唑并[4,3-a]喹喔啉-4-基硫)-N-(2,5-二甲氧基苯基)乙酰胺 CAS No. 1189482-97-0](/img/structure/B2406797.png)

2-([1,2,4]三唑并[4,3-a]喹喔啉-4-基硫)-N-(2,5-二甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

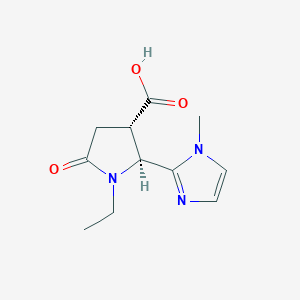

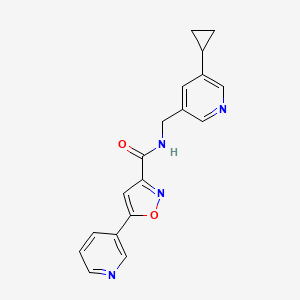

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been synthesized as a potential antiviral and antimicrobial agent .

Synthesis Analysis

The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing a triazole ring and a quinoxaline ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution .科学研究应用

潜在的c-Met激酶抑制剂

具有类似结构的化合物已被设计并针对癌细胞系和c-Met激酶进行了评估 . 它们已显示出作为c-Met激酶抑制剂的潜力,这可能对治疗癌症有用 .

抗肿瘤活性

与先导化合物福瑞替尼相比,这些化合物显示出令人满意的抗肿瘤活性 . 它们对A549、MCF-7和Hela癌细胞系表现出优异的抗增殖活性 .

双重c-Met/VEGFR-2抑制剂

一些衍生物已被评估其对c-Met/VEGFR-2激酶的抑制活性,并显示出有希望的结果 . 它们可能被用作双重c-Met/VEGFR-2抑制剂 .

克服PARP1抑制剂的获得性耐药性

新发现的PARP1抑制剂可能成为研究PARP1抑制剂获得性耐药机制的有用药理学工具 . 它们也可能代表治疗HR缺陷癌的很有前景的治疗剂 .

DNA嵌入活性

具有类似结构的化合物已被设计、合成和评估其DNA嵌入活性 . 它们已显示出作为抗癌剂的潜力 .

抗惊厥活性

未来方向

The future directions for this compound could include further exploration of its antiviral and antimicrobial properties . Additionally, it could be interesting to investigate its potential as an anticancer agent, given that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising results in this area .

作用机制

Target of Action

The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA double helix . This can disrupt the normal functioning of the DNA, potentially inhibiting the replication and transcription processes .

Biochemical Pathways

Given its mode of action as a dna intercalator, it is likely that it affects the pathways involved inDNA replication and transcription . By disrupting these processes, the compound could potentially inhibit the growth and proliferation of cancer cells .

Pharmacokinetics

Molecular docking studies have been performed to evaluate the compound’s binding affinity for dna . These studies suggest that the compound has a strong binding affinity, which could potentially enhance its bioavailability .

Result of Action

The compound’s action as a DNA intercalator can result in the disruption of normal DNA functioning . This can potentially inhibit the replication and transcription processes, leading to the inhibition of cancer cell growth and proliferation . In particular, the compound has been found to exhibit potent anticancer activity against HepG2, HCT116, and MCF-7 cancer cell lines .

生化分析

Biochemical Properties

The compound is known to interact with DNA, acting as an intercalator . This means it can insert itself between the base pairs of the DNA helix, which can influence the biochemical reactions involving DNA .

Cellular Effects

In cellular studies, the compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of the compound involves its interaction with DNA. It has been found to potently intercalate DNA, which can disrupt the normal functioning of the DNA molecule and affect gene expression .

Temporal Effects in Laboratory Settings

The effects of the compound have been studied over time in laboratory settings. It has been found to display a high binding affinity, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Given its interaction with DNA, it may influence various biochemical pathways that involve DNA, such as DNA replication and transcription .

Subcellular Localization

The subcellular localization of the compound is likely to be influenced by its ability to intercalate DNA. This suggests that it may be found in regions of the cell where DNA is present, such as the nucleus .

属性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c1-26-12-7-8-16(27-2)14(9-12)21-17(25)10-28-19-18-23-20-11-24(18)15-6-4-3-5-13(15)22-19/h3-9,11H,10H2,1-2H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUUJNRFTDTQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)

![N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2406717.png)

![Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2406724.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2406726.png)

![[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2406732.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2406735.png)

![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)